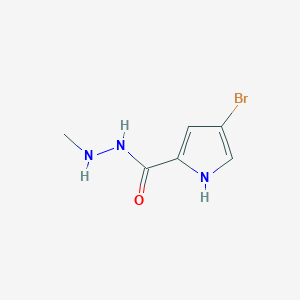

4-bromo-N'-methyl-1H-pyrrole-2-carbohydrazide

Description

4-Bromo-N'-methyl-1H-pyrrole-2-carbohydrazide is a brominated pyrrole derivative featuring a hydrazide functional group. This compound is synthesized via hydrolysis of methyl ester intermediates, as demonstrated in the preparation of related carboxamide derivatives (e.g., 4-bromo-N,N,1-trimethyl-1H-pyrrole-2-carboxamide) . Its structure combines a pyrrole ring substituted with bromine at the 4-position and a methyl-substituted hydrazide moiety at the 2-position. The bromine atom enhances electrophilic reactivity, while the hydrazide group enables participation in condensation reactions, making it a versatile intermediate in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N'-methyl-1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-8-10-6(11)5-2-4(7)3-9-5/h2-3,8-9H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETDXXVADGWYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC(=O)C1=CC(=CN1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: 4-Bromo-N'-methyl-1H-pyrrole-2-carbohydrazide is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.

Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: Research has explored its application in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

Industry: The compound is used in the chemical industry for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-bromo-N'-methyl-1H-pyrrole-2-carbohydrazide exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 4-bromo-N'-methyl-1H-pyrrole-2-carbohydrazide and analogous compounds:

Impact of Substituents on Reactivity and Bioactivity

Crystallographic and Catalytic Insights

- Crystal Packing : (E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide forms chains via N–H⋯O hydrogen bonds, influencing solubility and stability . In contrast, the pyrrole derivative’s methyl group may sterically hinder similar packing.

- Catalytic Activity: The oxidovanadium complex of H2L2 demonstrates superior catalytic efficiency in styrene epoxidation compared to non-brominated analogs, highlighting bromine’s role in stabilizing transition states .

Biological Activity

4-Bromo-N'-methyl-1H-pyrrole-2-carbohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHBrNO. The presence of the bromo substituent and the hydrazide functional group contributes to its reactivity and potential biological activity.

Biological Activities

Research into the biological activities of this compound indicates various pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains. For instance, derivatives of pyrrole compounds have shown significant bactericidal effects, which may extend to this compound due to structural similarities .

- Anticancer Potential : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific pathways crucial for cell proliferation .

- Anti-inflammatory Effects : Compounds related to pyrrole derivatives have demonstrated anti-inflammatory properties in various in vitro models, suggesting that this compound could potentially modulate inflammatory responses .

The mechanisms underlying the biological activities of this compound may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, which could explain their antimicrobial and anticancer effects.

- Cell Cycle Arrest : Evidence suggests that certain pyrrole derivatives can induce cell cycle arrest, particularly in cancer cells, leading to reduced proliferation .

- Apoptosis Induction : The compound may activate apoptotic pathways through mitochondrial dysfunction or caspase activation, as seen with other hydrazone derivatives .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-N'-methyl-1H-pyrrole-2-carbohydrazide and its metal complexes?

- Methodological Answer : The compound is typically synthesized via refluxing hydrazide precursors with aldehydes or ketones in ethanol. For example, copper(II) complexes are prepared by reacting the hydrazide ligand with copper acetate under reflux for 8–10 hours, monitored by TLC. Purification involves column chromatography with solvents like chloroform:petroleum ether (8:2) .

- Characterization : Products are characterized by elemental analysis, IR (to confirm N–H and C=O stretches), and UV-Vis spectroscopy (to identify ligand-to-metal charge transfer bands) .

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the structure of this compound derivatives?

- Experimental Design : Crystals are grown via slow evaporation of solvent (e.g., methanol or DMF). Data collection uses a Bruker Kappa APEXII CCD diffractometer. Structural refinement is performed with SHELXL, employing full-matrix least-squares methods. Hydrogen bonding and π-π interactions are analyzed using WinGX/ORTEP .

- Key Findings : The ligand typically adopts a planar conformation, coordinating to metals (e.g., Cu, Co) via pyridyl N, imino N, and enolate O atoms, forming distorted square pyramidal or octahedral geometries .

Advanced Research Questions

Q. How do computational methods like DFT and NBO analysis enhance understanding of this compound’s electronic properties?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize molecular geometry and predict NMR chemical shifts. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., n→π* in the hydrazone moiety), while HOMO-LUMO gaps (~3.5 eV) suggest charge-transfer stability .

- Validation : Experimental vs. theoretical bond lengths (e.g., C–N: 1.35 Å vs. 1.34 Å) and NMR shifts (δH ~11.8 ppm for NH) show strong agreement, validating computational models .

Q. What strategies resolve contradictions in catalytic activity data for copper(II) complexes of this ligand?

- Case Study : A dinuclear Cu(II) complex ([Cu₂(μ-Br)₂L₂]·0.5MeOH) exhibits superior urease inhibition (IC₅₀ = 1.38 μmol·L⁻¹) compared to mononuclear analogs. This is attributed to Br⁻ bridging ligands enhancing metal-ligand cooperativity and substrate binding .

- Data Reconciliation : Conflicting catalytic results (e.g., styrene epoxidation yields) may arise from solvent polarity effects or axial ligand distortion. Controlled studies in DMF vs. acetonitrile are recommended .

Q. How do intermolecular interactions influence crystallographic packing and stability?

- Analysis : SC-XRD reveals N–H···O hydrogen bonds forming R₂²(8) motifs, stabilizing dimeric structures. Van der Waals interactions between bromine and aromatic rings further contribute to packing density (e.g., 1.72 g·cm⁻³) .

- Software Tools : Mercury (CCDC) visualizes packing diagrams; PLATON calculates void volumes (<5% in most cases), indicating dense, stable lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.